3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
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Description
This compound is an organic molecule with the molecular formula C21H20O6 . It contains a total of 49 bonds, including 29 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, and 12 aromatic bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a chromene ring attached to a methoxyphenyl group and a dimethylpropanoate group . The InChI string representation of the molecule isInChI=1S/C21H20O6/c1-21(2,3)20(23)26-13-9-10-14-17(11-13)25-12-18(19(14)22)27-16-8-6-5-7-15(16)24-4/h5-12H,1-4H3
.
Scientific Research Applications
Synthesis and Reactions :
- Pimenova et al. (2003) explored the synthesis of related compounds through reactions with aniline, o-phenylenediamine, and o-aminophenol. They also investigated the thermal cyclization of these esters, leading to the formation of various complex molecules (Pimenova, Krasnych, Goun, & Miles, 2003).
Crystal Structure Analysis :
- Chantrapromma et al. (2005) studied a modified rotenoid compound, examining its crystal structure. This research contributes to understanding the molecular configuration of related chromene compounds (Chantrapromma, Fun, Pullaput, Wongtap, Dejmanee, & Chantrapromma, 2005).
Catalytic Applications :
- Prado, Janin, & Bost (2006) reported on the ytterbium triflate-catalysed preparation of related chromenes, demonstrating the potential of these compounds in catalysis and organic synthesis (Prado, Janin, & Bost, 2006).
Ligand Formation in Metal Complexes :
- Budzisz, Małecka, & Nawrot (2004) explored the reaction of related chromones with N-methylhydrazine, leading to the formation of pyrazoles used as ligands in platinum(II) and palladium(II) metal complexes. This application is crucial in the field of coordination chemistry (Budzisz, Małecka, & Nawrot, 2004).
Pharmaceutical Research :
- Kemnitzer et al. (2004) identified a derivative of 4H-chromene as a potent apoptosis inducer, highlighting the potential pharmaceutical applications of these compounds in cancer therapy (Kemnitzer, Drewe, Jiang, Zhang, Wang, Zhao, Jia, Herich, Labreque, Storer, Meerovitch, Bouffard, Rej, Denis, Blais, Lamothe, Attardo, Gourdeau, Tseng, Kasibhatla, & Cai, 2004).
properties
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13-20(28-17-9-7-6-8-16(17)25-5)19(23)15-11-10-14(12-18(15)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEHFDAJXXMNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
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